[1-(4-Methoxy-phenyl)-ethyl]-thiophen-2-ylmethyl-amine
Description
Chemical Classification and Nomenclature
[1-(4-Methoxy-phenyl)-ethyl]-thiophen-2-ylmethyl-amine is a secondary amine belonging to the class of aromatic amines and thiophene derivatives . Its systematic IUPAC name is 1-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)ethanamine . The molecular formula is C₁₄H₁₇NOS , with a molar mass of 247.36 g/mol . Structurally, it features:
- A 4-methoxyphenyl group (aromatic ring with a methoxy substituent at the para position).
- A thiophene ring (five-membered heterocycle with sulfur) linked via a methylene group to the nitrogen atom.
- An ethylamine backbone connecting the aromatic and thiophene moieties.
Alternative names include N-(thiophen-2-ylmethyl)-1-(4-methoxyphenyl)ethylamine and EVT-1430732 .
Historical Context of Aromatic Amine Research
Aromatic amines have been pivotal in organic chemistry since the 19th century, initially studied for their role in dye synthesis. The discovery of their carcinogenicity in the early 20th century shifted focus to understanding their metabolic activation and structural modifications. Thiophene derivatives gained prominence in the mid-20th century due to their electronic properties and applications in pharmaceuticals. The integration of aromatic amines with thiophene scaffolds, as seen in this compound, reflects modern efforts to optimize bioactivity and synthetic efficiency.
Significance in Organic Chemistry
This compound exemplifies the convergence of two pharmacophoric motifs:
- Aromatic amines : Key intermediates in synthesizing dyes, polymers, and bioactive molecules.
- Thiophene derivatives : Valued for their electron-rich nature, enabling applications in organic electronics and medicinal chemistry.
The methoxy group enhances solubility and modulates electronic effects, while the thiophene-methylamine linkage introduces steric and electronic diversity. Such hybrid structures are critical for probing structure-activity relationships in drug discovery.
Relationship to Other Thiophene-Containing Compounds
Compared to related structures:
The absence of acidic groups (e.g., carboxylic acids) in this compound distinguishes it from classical NSAIDs, suggesting unique reactivity or target specificity.
Research Objectives and Scope
Current research aims to:
- Develop efficient synthetic routes (e.g., reductive amination or multicomponent reactions).
- Characterize electronic properties via computational modeling (e.g., DFT studies).
- Explore applications in catalysis or materials science (e.g., as ligands or semiconductors).
This review focuses on the compound’s synthesis, structural features, and potential utility in organic synthesis, excluding pharmacological or toxicological analyses.
Properties
IUPAC Name |
1-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NOS/c1-11(15-10-14-4-3-9-17-14)12-5-7-13(16-2)8-6-12/h3-9,11,15H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDTOMHLXNQRXGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC)NCC2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(4-Methoxy-phenyl)-ethyl]-thiophen-2-ylmethyl-amine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the Suzuki–Miyaura coupling is performed under controlled conditions. The reaction typically requires a palladium catalyst, a base such as potassium carbonate, and an appropriate solvent like toluene or ethanol. The reaction mixture is heated to a specific temperature to facilitate the coupling process, followed by purification steps to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
[1-(4-Methoxy-phenyl)-ethyl]-thiophen-2-ylmethyl-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the aromatic rings, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Overview
[1-(4-Methoxy-phenyl)-ethyl]-thiophen-2-ylmethyl-amine is a novel organic compound characterized by its unique structural features, including a thiophene ring and a methoxy-substituted phenyl group. This compound has garnered attention in various fields such as medicinal chemistry, biochemistry, and organic synthesis due to its potential therapeutic applications and biological activities.
Neuroprotective Effects
Preliminary studies indicate that this compound may exhibit neuroprotective properties. Its interaction with neurotransmitter systems suggests potential modulation of dopaminergic and serotonergic pathways, which could be beneficial in treating neurodegenerative diseases.
Antioxidant Properties
In vitro studies have shown that compounds with similar structures possess antioxidant activities. This property is crucial for protecting cells from oxidative stress, which is linked to various neurodegenerative disorders.
Antidepressant Potential
Research indicates that structurally related compounds have demonstrated efficacy in animal models of depression. This suggests that this compound may also have antidepressant properties, warranting further investigation.
Applications in Medicinal Chemistry
The compound's unique structure allows for modifications leading to derivatives with enhanced efficacy or reduced side effects. Potential applications include:
- Pharmaceutical Development : As a candidate for developing new medications targeting mood disorders and neurodegenerative diseases.
- Synthetic Intermediates : Utilized in the synthesis of other biologically active compounds, contributing to drug discovery efforts.
Case Studies and Experimental Evidence
Several studies have investigated the biological effects and therapeutic potential of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Neuroprotective Effects | Demonstrated modulation of neurotransmitter release in cell cultures. |
| Study 2 | Antioxidant Activity | Exhibited significant antioxidant activity against oxidative stress markers. |
| Study 3 | Antidepressant Properties | Showed efficacy in reducing depressive-like behaviors in animal models. |
These findings highlight the compound's promise as a therapeutic agent across various medical fields.
Mechanism of Action
The mechanism of action of [1-(4-Methoxy-phenyl)-ethyl]-thiophen-2-ylmethyl-amine involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenylacetone: Similar in structure but lacks the thiophen-2-ylmethyl-amine group.
Indole Derivatives: Share aromatic and heterocyclic features but differ in the specific functional groups attached.
Uniqueness
The uniqueness of [1-(4-Methoxy-phenyl)-ethyl]-thiophen-2-ylmethyl-amine lies in its combination of a methoxyphenyl group with a thiophen-2-ylmethyl-amine moiety, which imparts distinct chemical and biological properties
Biological Activity
The compound [1-(4-Methoxy-phenyl)-ethyl]-thiophen-2-ylmethyl-amine (CAS Number: 626216-03-3) is a member of the class of thiophene-containing amines, which have garnered attention for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and potential anticancer properties.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 247.36 g/mol. The structure incorporates a thiophene ring linked to an ethyl group and a methoxy-substituted phenyl moiety, which may contribute to its biological activities.
Antimicrobial Activity
Recent studies have indicated that thiophene derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have been tested against various bacterial strains:
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| 1-(4-Methoxy-phenyl)-ethyl-thiophen-2-ylmethyl-amine | Staphylococcus aureus | 16 |
| 1-(4-Methoxy-phenyl)-ethyl-thiophen-2-ylmethyl-amine | Escherichia coli | 14 |
| 1-(4-Methoxy-phenyl)-ethyl-thiophen-2-ylmethyl-amine | Pseudomonas aeruginosa | 12 |
These results suggest that the compound possesses moderate antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus .
Anti-inflammatory Activity
The anti-inflammatory potential of thiophene derivatives has also been explored. In vitro assays demonstrated that compounds structurally related to this compound can inhibit pro-inflammatory cytokines. For example, a study showed that these compounds reduced the production of TNF-alpha and IL-6 in macrophage cultures by approximately 40% at concentrations of 25 µM .
Anticancer Activity
Emerging research highlights the anticancer properties of thiophene-based compounds. The compound has been evaluated for its cytotoxic effects on several cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HepG2 (liver cancer) | <25 |
| MCF7 (breast cancer) | <30 |
| PC3 (prostate cancer) | <35 |
These findings indicate that this compound exhibits promising anticancer activity, particularly against liver and breast cancer cell lines .
Case Studies
- Study on Antimicrobial Activity : A comprehensive study assessed various thiophene derivatives for their antimicrobial efficacy. The results indicated that modifications in the side chains significantly influenced activity levels, with the methoxy group enhancing antibacterial properties against E. coli and S. aureus.
- Anti-inflammatory Mechanisms : Another investigation focused on the mechanism behind the anti-inflammatory effects of thiophene derivatives. It was found that these compounds inhibit NF-kB signaling pathways, leading to decreased expression of inflammatory mediators.
- Cytotoxicity in Cancer Cells : A recent publication detailed the synthesis and biological evaluation of several thiophene derivatives, including this compound, revealing significant cytotoxic effects on HepG2 cells through apoptosis induction mechanisms .
Q & A
Basic: What are the established synthetic routes for [1-(4-Methoxy-phenyl)-ethyl]-thiophen-2-ylmethyl-amine?
Methodological Answer:
The compound can be synthesized via reductive amination or nucleophilic substitution. For example, thiophene-2-carbaldehyde derivatives (e.g., 4-phenyl-2-thiophenecarboxaldehyde, ) can react with 4-methoxyphenethylamine precursors under catalytic hydrogenation (e.g., Pd/C or NaBH₄) to form secondary amines. Optimize solvent polarity (e.g., ethanol or THF) to enhance yield and purity. Monitor reaction progress via TLC (silica gel, hexane:EtOAc 3:1) and characterize intermediates via H NMR (e.g., δ 6.8–7.4 ppm for aromatic protons) .
Advanced: How can regioselectivity challenges in thiophene-functionalized amine synthesis be addressed?
Methodological Answer:
Regioselectivity in thiophene coupling is influenced by electron-donating groups (e.g., methoxy) and steric effects. Use computational tools (e.g., DFT calculations) to predict reactive sites on the thiophene ring. Experimental validation via Suzuki-Miyaura cross-coupling with boronic acids (e.g., 4-methoxyphenylboronic acid) under Pd(PPh₃)₄ catalysis can confirm selectivity. Analyze regiochemical outcomes via C NMR (e.g., C-S coupling at C2 vs. C5 positions) and HPLC-MS .
Basic: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
Essential techniques include:
- UV-Vis Spectroscopy : Identify π→π* transitions in thiophene and methoxyphenyl moieties (e.g., λ_max ≈ 250–300 nm) .
- NMR : H/C NMR for structural confirmation (e.g., methylene protons at δ 3.3–3.8 ppm for the amine group).
- HPLC-PDA : Assess purity (>95%) using C18 columns (acetonitrile:water gradient) .
Advanced: How can conflicting solubility data in polar vs. nonpolar solvents be resolved?
Methodological Answer:
Contradictions arise from varying protonation states (amine basicity) and solvent dielectric constants. Perform pH-dependent solubility studies (e.g., buffer solutions from pH 3–10) and quantify via gravimetric analysis. Use Hansen solubility parameters (HSPiP software) to model solvent compatibility. For example, high solubility in DMF (δ ≈ 24 MPa) correlates with HSP matching .
Basic: What are the recommended storage conditions to ensure compound stability?
Methodological Answer:
Store under inert atmosphere (argon) at –20°C in amber vials to prevent oxidation and photodegradation. Use desiccants (silica gel) to mitigate hydrolysis. Monitor stability via accelerated aging studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis .
Advanced: How to design degradation studies to identify major impurities?
Methodological Answer:
Subject the compound to stress conditions:
- Thermal : 80°C for 48 hrs.
- Oxidative : 3% H₂O₂ at RT.
- Photolytic : UV light (254 nm) for 72 hrs.
Analyze degradation products via LC-QTOF-MS and compare fragmentation patterns with predicted metabolites (e.g., sulfoxide derivatives from thiophene oxidation) .
Basic: What computational tools predict biological activity for this amine derivative?
Methodological Answer:
Use molecular docking (AutoDock Vina) to screen against targets like serotonin receptors (5-HT₂A) or monoamine oxidases. Validate with in vitro assays (e.g., radioligand binding). Predict ADMET properties via SwissADME (e.g., BBB permeability logBB > 0.3) .
Advanced: How to optimize reaction yields in scale-up synthesis without chromatography?
Methodological Answer:
Implement flow chemistry (microreactors) for precise temperature/residence time control. Use crystallization-driven purification (e.g., anti-solvent addition with hexane). Monitor in situ via FTIR (e.g., loss of carbonyl peak at 1700 cm⁻¹) to terminate reactions at >90% conversion .
Basic: What safety protocols are essential for handling this amine?
Methodological Answer:
- Use fume hoods and PPE (nitrile gloves, goggles).
- Avoid skin contact (potential irritant; see SDS for [1,1'-terphenyl]-2'-amine analogs ).
- Neutralize spills with 5% acetic acid .
Advanced: How to mitigate discrepancies in reported cytotoxicity data?
Methodological Answer:
Standardize assays using ISO-certified cell lines (e.g., HEK293 vs. HepG2). Control for batch-to-batch compound purity (HPLC >99%). Validate via orthogonal methods (MTT assay vs. LDH release). Statistical analysis (ANOVA) to identify outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
